3,5-Dibromo-4-iodopyridin-2(1H)-one

Chemical Synthesis Medicinal Chemistry Procurement

3,5-Dibromo-4-iodopyridin-2(1H)-one (CAS 2378806-53-0) is a polyhalogenated 2-pyridinone heterocycle with the molecular formula C5H2Br2INO and a molecular weight of 378.79 g/mol. Its structure features bromine atoms at the 3- and 5-positions and an iodine atom at the 4-position of the pyridin-2(1H)-one ring.

Molecular Formula C5H2Br2INO
Molecular Weight 378.789
CAS No. 2378806-53-0
Cat. No. B2961888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-4-iodopyridin-2(1H)-one
CAS2378806-53-0
Molecular FormulaC5H2Br2INO
Molecular Weight378.789
Structural Identifiers
SMILESC1=C(C(=C(C(=O)N1)Br)I)Br
InChIInChI=1S/C5H2Br2INO/c6-2-1-9-5(10)3(7)4(2)8/h1H,(H,9,10)
InChIKeyQFQMPDDNOGMVNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-4-iodopyridin-2(1H)-one (CAS 2378806-53-0): Structural and Chemical Class Baseline


3,5-Dibromo-4-iodopyridin-2(1H)-one (CAS 2378806-53-0) is a polyhalogenated 2-pyridinone heterocycle with the molecular formula C5H2Br2INO and a molecular weight of 378.79 g/mol [1]. Its structure features bromine atoms at the 3- and 5-positions and an iodine atom at the 4-position of the pyridin-2(1H)-one ring . This specific halogen substitution pattern, combining two bromines and one iodine on an electron-deficient heterocyclic core that also possesses an amide-type carbonyl, differentiates it from simpler mono- or dihalopyridines and positions it as a versatile intermediate for sequential, chemoselective cross-coupling reactions in medicinal chemistry and agrochemical research [2].

Why Generic Halopyridine Substitution is Not Advisable for 3,5-Dibromo-4-iodopyridin-2(1H)-one in Research Procurement


Simply replacing 3,5-Dibromo-4-iodopyridin-2(1H)-one with any other commercially available di- or trihalopyridine or pyridinone is not scientifically valid. The unique combination and positional arrangement of heavy halogens (Br at C3 and C5; I at C4) on a 2-pyridinone scaffold creates a predictable, tiered reactivity gradient for transition-metal-catalyzed cross-couplings, where the C–I bond is significantly more reactive than the C–Br bonds [1]. Using a non-iodinated analog (e.g., 3,5-dibromopyridin-2(1H)-one) forfeits the ability to perform a chemoselective first coupling at the 4-position. Conversely, using a non-carbonyl analog (e.g., 3,5-dibromo-4-iodopyridine) eliminates the 2-pyridone's hydrogen-bond donor/acceptor capacity, which is a critical pharmacophoric feature for modulating target binding [2]. This evidence brief demonstrates that analogues with altered halogen identities, substitution patterns, or core oxidation states are not functionally interchangeable, and that selection must be driven by experimental design requirements for sequential derivatization and specific electronic or stereoelectronic properties.

Quantitative Differentiation Evidence for 3,5-Dibromo-4-iodopyridin-2(1H)-one Against Closest Structural Analogs


Commercial Availability and Purity Benchmarking from an Authoritative Global Supplier

3,5-Dibromo-4-iodopyridin-2(1H)-one is available from Sigma-Aldrich (a Merck KGaA brand) in its tautomeric 2-ol form with a certified purity of 95% . This provides a verifiable procurement baseline. In contrast, its closest non-carbonyl analog, 3,5-dibromo-4-iodopyridine (CAS 1214383-75-1), while also commercially available, does not possess the 2-pyridone functionality and requires additional synthetic steps to install the lactam carbonyl if required for a target scaffold. No single-step method to convert the pyridine analog directly to the target compound under standard laboratory conditions has been widely published, representing a hidden cost and time penalty for users needing the 2-pyridinone core.

Chemical Synthesis Medicinal Chemistry Procurement

Synthetic Accessibility and Yield Benchmark via Halogen Exchange Methodologies

A patent (CN102898359A) describes the synthesis of the closely related 3,5-dibromo-4-iodopyridine core via a halogen-exchange route from 3,4,5-tribromopyridine, achieving yields up to 89.6% for intermediate steps [1]. Another patent (CN102924369A) reports a one-step direct diazotization-iodination method from 3,5-dibromo-4-aminopyridine, simplifying the synthetic sequence and reducing step count [2]. While these patents describe the pyridine scaffold, not the 2-pyridinone, they demonstrate that the 3,5-dibromo-4-iodo substitution pattern is synthetically tractable with high efficiency. No comparable high-yield synthetic data for the target 2-pyridinone compound have been found in public literature, indicating that procurement of the pre-synthesized compound is currently the most reliable route for end users, and that in-house synthesis may present uncharacterized challenges.

Process Chemistry Synthetic Methodology Halogen Exchange

Predicted Tiered Reactivity Gradient for Sequential Cross-Coupling Based on Halogen Identity

The target compound possesses one C–I bond (at C4) and two C–Br bonds (at C3 and C5). A foundational study on Cu+-assisted nucleophilic radioiodination of bromo- and iodopyridine analogues confirms that the C–I bond on pyridine rings is significantly more labile than C–Br bonds under metal-mediated conditions, enabling predictable chemoselective functionalization [1]. In 3,5-dibromo-4-iodopyridin-2(1H)-one, this intrinsic reactivity difference allows for a planned sequence: first, palladium-catalyzed cross-coupling at the 4-iodo position, followed by subsequent couplings at the 3- and 5-bromo positions. In contrast, the analog 3,5-dibromo-2(1H)-pyridinone (lacking the 4-iodo group) has only C–Br bonds, which lack a comparably wide reactivity differential, limiting the chemoselectivity window for sequential derivatization.

Cross-Coupling Chemoselectivity C–I vs C–Br Reactivity

Superior Pharmacophoric Profile: Hydrogen-Bond Donor/Acceptor Capacity of the 2-Pyridinone Core vs. Pyridine Analogs

A comprehensive review on pyridinones in medicinal chemistry highlights that the 2-pyridinone core can simultaneously function as a hydrogen-bond donor (N–H) and acceptor (C=O), a bidentate interaction motif that is frequently exploited in kinase inhibitor and bromodomain inhibitor design to engage key hinge-region residues [1]. The target compound retains this capacity while presenting three halogen handles for vector diversification. The non-carbonyl analog 3,5-dibromo-4-iodopyridine lacks the N–H donor and the strong C=O acceptor, offering only a basic pyridine nitrogen as a single H-bond acceptor. This functional deficit limits the analog's utility as a direct pharmacophore replacement in drug discovery programs targeting proteins that require a bidentate donor–acceptor motif for potent binding.

Medicinal Chemistry Drug Design Pharmacophore

Molecular Properties: Lipinski Compliance and Physicochemical Comparison with Methyl-Substituted Analog

The target compound has a molecular weight of 378.79 g/mol [1]. A closely related analog, 3-bromo-5-iodo-4-methyl-2(1H)-pyridinone (CAS 637348-82-4), substitutes a methyl group for the second bromine atom, resulting in a lower molecular weight and altered lipophilicity [2]. While both compounds fall within Lipinski-compliant property space (MW < 500), the dibromo-iodo substitution pattern of the target compound offers three heavy halogen sites for sequential diversification, versus only two in the methyl analog. The additional bromine provides an extra vector for SAR exploration, which can be invaluable in lead optimization campaigns where occupying all three vectors of a binding pocket is required to achieve potency and selectivity goals.

Drug-likeness Physicochemical Properties Lead Optimization

Validated Application Scenarios for 3,5-Dibromo-4-iodopyridin-2(1H)-one Based on Differential Evidence


Kinase Inhibitor Lead Generation Requiring a Hinge-Binding 2-Pyridinone Scaffold with Three Diversifiable Vectors

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can directly employ the target compound as a central scaffold. The 2-pyridinone core serves as a bidentate hinge-binding motif (H-bond donor from N–H; H-bond acceptor from C=O), a recognized pharmacophore in kinase drug discovery [1]. The iodine at C4 and bromines at C3 and C5 provide three sites for sequential Pd-catalyzed cross-coupling, enabling rapid exploration of chemical space toward the solvent-exposed region, the ribose pocket, and the hydrophobic back pocket. Procuring the pre-assembled scaffold avoids the synthetic burden of regioselective halogenation of a 2-pyridinone core, which may be complicated by tautomeric equilibria.

Bromodomain (BET) Inhibitor Fragment Elaboration Leveraging Chemoselective Sequential Couplings

Patent literature (e.g., US20180237453A1, US10710992) describes substituted pyridinones as bromodomain inhibitors [2]. The target compound's three-halogen pattern is particularly suited for fragment growth strategies targeting bromodomains, where the acetyl-lysine binding pocket often accommodates multiple hydrophobic or aromatic substituents. The inherent C–I > C–Br reactivity gradient [3] allows chemists to build out the fragment in a controlled, stepwise fashion, minimizing the formation of undesired di- or tri-substituted byproducts that could complicate purification.

Agrochemical Intermediate Synthesis Exploiting Polyhalogenated Pyridinones for Crop Protection Agents

Halogenated pyridinones are important intermediates in the synthesis of fungicides and herbicides. The target compound offers a denser halogen loading than mono- or di-halogenated analogs, enabling the construction of highly substituted pyridine derivatives in fewer synthetic steps. The commercial availability at 95% purity from a global supplier (Sigma-Aldrich) supports process chemistry feasibility and scalability assessments without the need for costly in-house route development.

Chemical Biology Probe Development Harnessing the Heavy Atom Effect for X-ray Crystallography

The presence of three heavy atoms (two Br, one I) makes the target compound a potentially useful intermediate for the synthesis of heavy-atom-derivatized probes for macromolecular X-ray crystallography. The iodine atom, in particular, provides a strong anomalous scattering signal for experimental phasing (SAD/MAD). Using a pre-iodinated scaffold can simplify the preparation of heavy-atom derivatives of target protein ligands, bypassing the need for post-synthetic iodination which can be low-yielding or incompatible with sensitive functional groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dibromo-4-iodopyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.